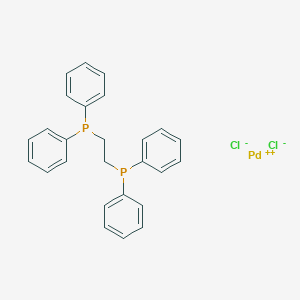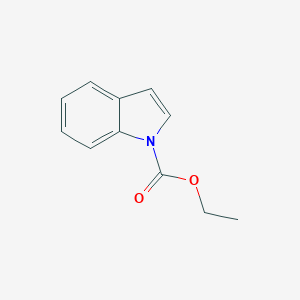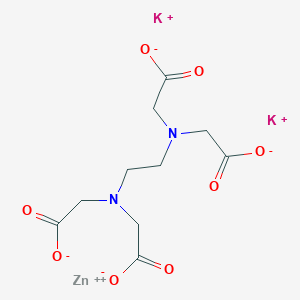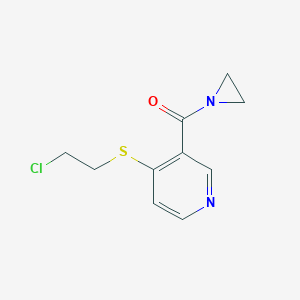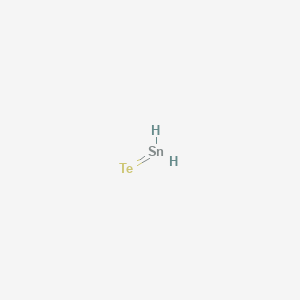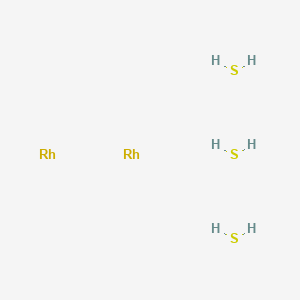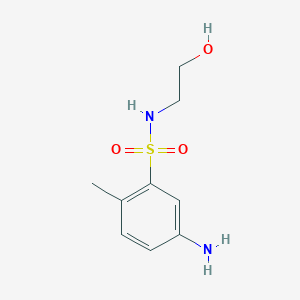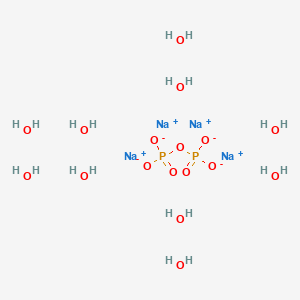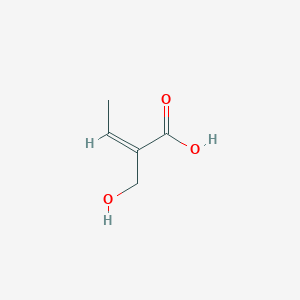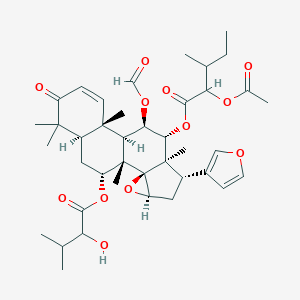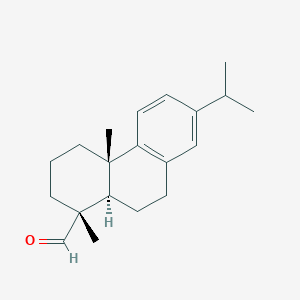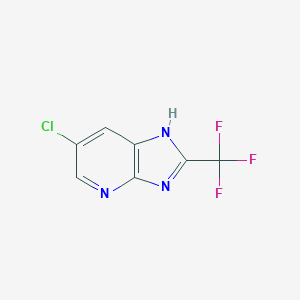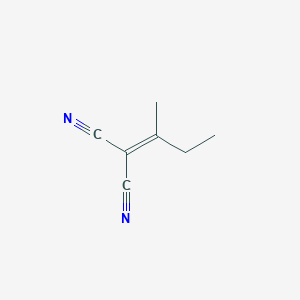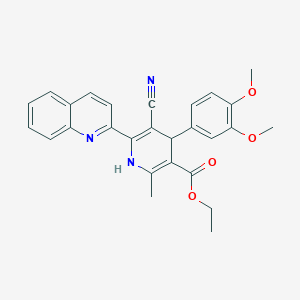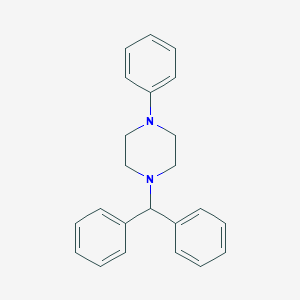
Piperazine, 1-(diphenylmethyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(diphenylmethyl)-4-phenyl- is a chemical compound that has been used in various scientific research applications. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry. Piperazine, 1-(diphenylmethyl)-4-phenyl- has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(diphenylmethyl)-4-phenyl- is not fully understood. However, it is known to bind to and activate GPCRs, particularly the serotonin and dopamine receptors. This activation leads to the modulation of various signaling pathways, including the cAMP and phosphatidylinositol pathways. Piperazine, 1-(diphenylmethyl)-4-phenyl- has also been shown to inhibit the activity of certain enzymes, including tyrosine hydroxylase and tryptophan hydroxylase.
Effets Biochimiques Et Physiologiques
Piperazine, 1-(diphenylmethyl)-4-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and modulate the immune system. Piperazine, 1-(diphenylmethyl)-4-phenyl- has also been shown to modulate the levels of various neurotransmitters, including serotonin and dopamine. In addition, Piperazine, 1-(diphenylmethyl)-4-phenyl- has been shown to affect the levels of certain hormones, including cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine, 1-(diphenylmethyl)-4-phenyl- has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Another advantage is that it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one limitation is that it has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is that it has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Piperazine, 1-(diphenylmethyl)-4-phenyl-. One direction is the further study of its potential as a novel anticancer agent. Another direction is the further study of its potential as a modulator of the immune system. Additionally, further research is needed to fully understand its mechanism of action and its effects on various signaling pathways. Finally, the development of more water-soluble derivatives of Piperazine, 1-(diphenylmethyl)-4-phenyl- could be explored to overcome its limitations in certain experiments.
Méthodes De Synthèse
The synthesis of Piperazine, 1-(diphenylmethyl)-4-phenyl- can be achieved using various methods. One of the most commonly used methods involves the reaction of diphenylmethanol with 1-phenylpiperazine in the presence of a Lewis acid catalyst. The reaction yields Piperazine, 1-(diphenylmethyl)-4-phenyl- in good yields. Other methods involve the reaction of diphenylmethanol with 1-phenylpiperazine in the presence of a strong base or the reduction of 1-(diphenylmethyl)-4-phenylpiperazine using hydrogen gas and a palladium catalyst.
Applications De Recherche Scientifique
Piperazine, 1-(diphenylmethyl)-4-phenyl- has been used in various scientific research applications. It has been studied for its potential as a novel anticancer agent, as well as for its potential as a modulator of the immune system. Piperazine, 1-(diphenylmethyl)-4-phenyl- has also been studied for its potential as a selective serotonin reuptake inhibitor (SSRI) and as a modulator of the dopamine system. In addition, Piperazine, 1-(diphenylmethyl)-4-phenyl- has been used as a tool compound for the study of G protein-coupled receptors (GPCRs).
Propriétés
Numéro CAS |
14258-45-8 |
|---|---|
Nom du produit |
Piperazine, 1-(diphenylmethyl)-4-phenyl- |
Formule moléculaire |
C23H24N2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-benzhydryl-4-phenylpiperazine |
InChI |
InChI=1S/C23H24N2/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21)25-18-16-24(17-19-25)22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
Clé InChI |
BJPNOKIBZZWAQW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
14258-45-8 |
Synonymes |
1-(Diphenylmethyl)-4-phenylpiperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



